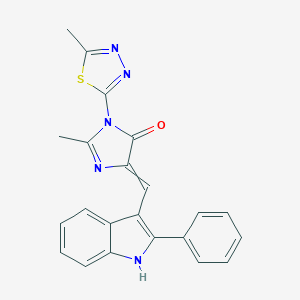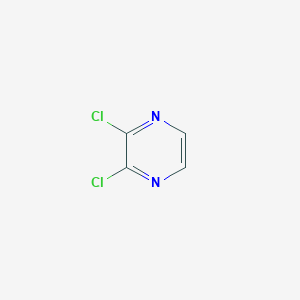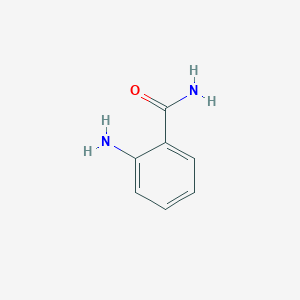![molecular formula C28H44O8 B116561 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one CAS No. 151030-83-0](/img/structure/B116561.png)
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, commonly known as Decoyinine, is a natural product isolated from the fermentation broth of Streptomyces sp. It is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Decoyinine has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mécanisme D'action
Decoyinine acts as a competitive inhibitor of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, binding to the active site of the enzyme and blocking its catalytic activity. The spiroketal structure of Decoyinine is believed to mimic the transition state of the 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one-catalyzed reaction, allowing it to bind tightly to the enzyme and inhibit its activity.
Effets Biochimiques Et Physiologiques
Decoyinine has been shown to affect a wide range of biochemical and physiological processes, including immune function, inflammation, and cancer. Inhibition of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one by Decoyinine can lead to the accumulation of adenosine, which can activate adenosine receptors and modulate immune responses. Decoyinine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, Decoyinine has been investigated as a potential anti-cancer agent, as 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one is overexpressed in many types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Decoyinine is a potent and selective inhibitor of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one, making it a valuable tool compound for investigating the role of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one in various biological processes. However, its low yield and high cost can limit its use in large-scale experiments. In addition, Decoyinine has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of Decoyinine and its applications in scientific research. One area of interest is the development of more efficient and scalable synthesis methods to increase the availability of Decoyinine for research purposes. Another area of interest is the investigation of the effects of Decoyinine on specific signaling pathways and cellular functions. In addition, Decoyinine derivatives and analogs could be synthesized and tested for their potential as novel therapeutics for immune disorders, inflammation, and cancer.
Méthodes De Synthèse
Decoyinine can be synthesized through a multi-step process starting from commercially available starting materials. One of the most common methods involves the condensation of 1,3-cyclohexanedione with 1-decanol to form a spiroketal intermediate, which is then oxidized and cyclized to form Decoyinine. The yield of this synthesis method is relatively low, and alternative methods are being explored to improve the efficiency and scalability of the process.
Applications De Recherche Scientifique
Decoyinine has been widely used as a tool compound in scientific research to investigate the role of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one in various biological processes. 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one is involved in the metabolism of purine nucleosides, which play important roles in DNA and RNA synthesis, energy metabolism, and signaling pathways. Inhibition of 6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one by Decoyinine can lead to the accumulation of adenosine and other purine nucleosides, which can affect cellular functions and signaling pathways.
Propriétés
Numéro CAS |
151030-83-0 |
|---|---|
Nom du produit |
6'-Decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one |
Formule moléculaire |
C28H44O8 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
6'-decyl-5,5,6,6,7,7-hexahydroxyspiro[3-oxatricyclo[6.2.1.11,8]dodecane-9,2'-tricyclo[2.2.1.11,4]octane]-4-one |
InChI |
InChI=1S/C28H44O8/c1-2-3-4-5-6-7-8-9-10-19-11-21-12-23(19,13-21)24(14-21)15-22-16-25(24,17-22)27(32,33)28(34,35)26(30,31)20(29)36-18-22/h19,30-35H,2-18H2,1H3 |
Clé InChI |
XUEBMKSAZLJQFN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1CC23CC1(C2)C4(C3)CC56CC4(C5)C(C(C(C(=O)OC6)(O)O)(O)O)(O)O |
SMILES canonique |
CCCCCCCCCCC1CC23CC1(C2)C4(C3)CC56CC4(C5)C(C(C(C(=O)OC6)(O)O)(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



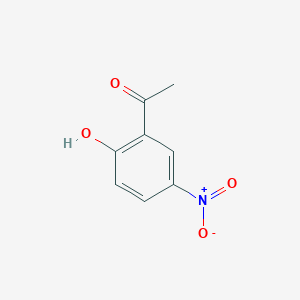
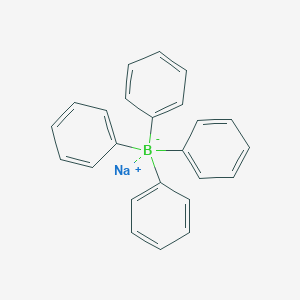
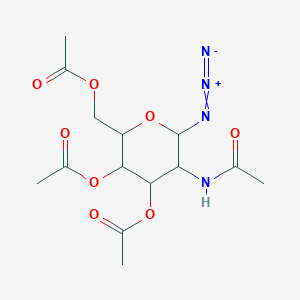
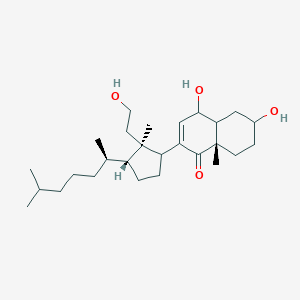
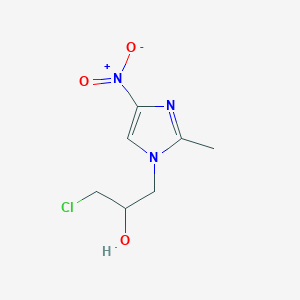
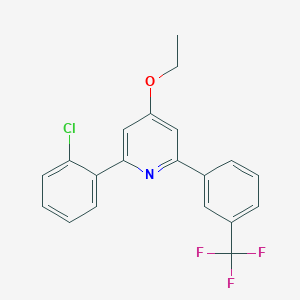
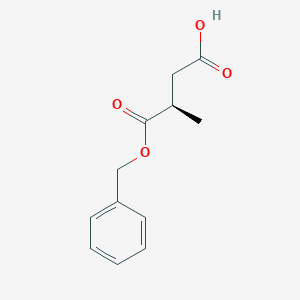
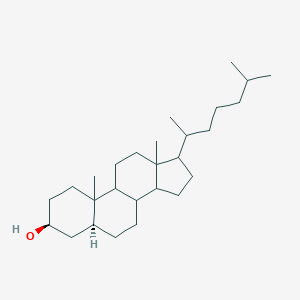
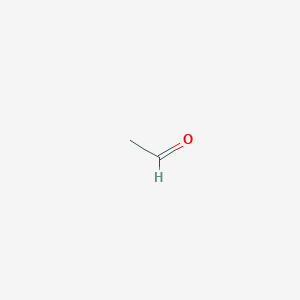
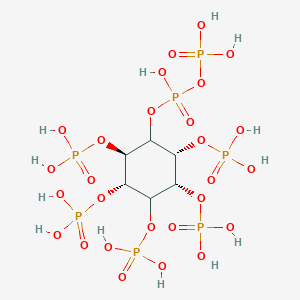
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
